1,2,3-Thiadiazole-4-carboxamide
Overview
Description
1,2,3-Thiadiazole-4-carboxamide is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and a carboxamide group at the fourth position.
Mechanism of Action
Target of Action
1,2,3-Thiadiazole-4-carboxamide is a compound with a broad spectrum of biological activitiesSimilar compounds have been found to interact with various enzymes and proteins, such as carbonic anhydrase , and have shown antifungal activities .
Mode of Action
It’s known that similar 1,3,4-thiadiazole compounds can interfere with dna synthesis, consequently inhibiting replication of both human tumor and bacterial cells .
Biochemical Pathways
Similar compounds have been found to affect the nf-κb pathway , which plays a crucial role in immune response, inflammation, and cell growth.
Pharmacokinetics
Similar compounds have shown good tissue permeability , which could potentially impact the bioavailability of this compound.
Result of Action
Similar compounds have shown to induce cell cycle arrest and apoptosis in certain cell lines .
Biochemical Analysis
Biochemical Properties
1,2,3-Thiadiazole-4-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . Additionally, this compound interacts with proteins involved in DNA replication, thereby affecting cellular proliferation . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases characterized by abnormal cell growth.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation . By modulating these pathways, this compound can induce cell death in cancer cells, making it a promising candidate for anticancer therapy . Furthermore, the compound affects gene expression by altering the transcriptional activity of specific genes involved in cell survival and proliferation . These cellular effects underscore the compound’s potential in modulating cellular functions and treating various diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting metabolic processes . The compound also interacts with DNA, leading to the inhibition of DNA replication and transcription . Additionally, this compound can modulate the activity of transcription factors, resulting in changes in gene expression . These molecular interactions provide a comprehensive understanding of how the compound influences cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular functions. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . It undergoes degradation in the presence of strong acids or bases, which can affect its efficacy . Long-term studies have demonstrated that this compound can induce sustained changes in cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound has been shown to affect metabolic flux, leading to changes in the levels of various metabolites . By modulating these pathways, this compound can influence cellular energy production and biosynthesis, further highlighting its potential as a therapeutic agent.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The compound’s lipophilicity also enhances its ability to cross cellular membranes, ensuring efficient distribution within the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with enzymes involved in metabolic processes . These localization patterns are influenced by specific targeting signals and post-translational modifications that direct the compound to its sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazole-4-carboxamide can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. Another method includes the cyclization of thiosemicarbazones with oxidizing agents such as hydrogen peroxide or iodine .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs a one-pot, two-step process. This involves the thiolation of primary amides followed by oxidative dimerization under solvent-free conditions. This method is environmentally friendly and provides high yields without the need for column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or iodine.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various substituted thiadiazoles, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
1,2,3-Thiadiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antifungal, antiviral, and insecticidal activities.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and plant activators
Comparison with Similar Compounds
1,3,4-Thiadiazole: Another isomer with similar biological activities but different structural properties.
1,2,4-Thiadiazole: Known for its medicinal applications, particularly in anticancer research.
Uniqueness: 1,2,3-Thiadiazole-4-carboxamide stands out due to its unique combination of nitrogen and sulfur atoms in the ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various fields of research .
Properties
IUPAC Name |
thiadiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWVNNCOIIHEPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291837 | |
Record name | 1,2,3-Thiadiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4100-20-3 | |
Record name | NSC78611 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Thiadiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of targeting Serine Acetyltransferase (SAT) for therapeutic development?
A1: Serine Acetyltransferase (SAT) is a key enzyme in the biosynthesis of cysteine, an essential amino acid. [] Inhibiting SAT can disrupt cysteine biosynthesis, which has implications for various biological processes. This approach holds potential for developing treatments for conditions where dysregulated cysteine metabolism plays a role.
Q2: What is known about the interaction of N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide with SAT?
A2: While the provided abstract [] mentions that N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide was identified as a hit compound with SAT inhibitory properties, it does not provide specific details about the interaction mechanism. Further research exploring the binding site, affinity, and kinetic parameters of this interaction would be valuable.
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